molecular formula CCl2NOPS B154392 Dichloroisothiocyanatophosphine CAS No. 1858-38-4

Dichloroisothiocyanatophosphine

Cat. No. B154392
CAS RN: 1858-38-4
M. Wt: 175.96 g/mol
InChI Key: FKIOCEDPFOZQLW-UHFFFAOYSA-N
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Description

Dichloroisothiocyanatophosphine (Dcip) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Dcip is widely used in the field of biochemistry for its ability to react with sulfhydryl groups in proteins and peptides.

Mechanism Of Action

Dichloroisothiocyanatophosphine reacts with sulfhydryl groups in proteins and peptides to form a stable adduct. The reaction involves the displacement of the chloride ion from Dichloroisothiocyanatophosphine by the sulfhydryl group. The resulting adduct is stable and can be measured spectrophotometrically. The reaction is specific for sulfhydryl groups and does not react with other functional groups in proteins and peptides.

Biochemical And Physiological Effects

Dichloroisothiocyanatophosphine has no known biochemical or physiological effects on living organisms. It is a reagent that is used in vitro for the study of proteins and peptides.

Advantages And Limitations For Lab Experiments

Dichloroisothiocyanatophosphine is a widely used reagent that has several advantages for lab experiments. It is a specific reagent that reacts with sulfhydryl groups in proteins and peptides. It is easy to use and can be measured spectrophotometrically. Dichloroisothiocyanatophosphine is also stable and can be stored for long periods of time. However, Dichloroisothiocyanatophosphine has some limitations. It is toxic and should be handled with care. It can also react with other functional groups in proteins and peptides if the reaction conditions are not optimized.

Future Directions

There are several future directions for the use of Dichloroisothiocyanatophosphine in scientific research. One direction is the development of new methods for the determination of sulfhydryl groups in proteins and peptides. Another direction is the study of the structure and function of enzymes using Dichloroisothiocyanatophosphine. Additionally, Dichloroisothiocyanatophosphine can be used in the study of protein-protein interactions and the identification of new drug targets. Finally, the development of new derivatives of Dichloroisothiocyanatophosphine with improved specificity and sensitivity is also a future direction for research.

Synthesis Methods

The synthesis of Dichloroisothiocyanatophosphine involves the reaction of phosphorus trichloride with potassium thiocyanate in the presence of water. The reaction produces Dichloroisothiocyanatophosphine as a white crystalline solid. The purity of Dichloroisothiocyanatophosphine can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Dichloroisothiocyanatophosphine is widely used in scientific research as a reagent for the determination of sulfhydryl groups in proteins and peptides. It is also used for the determination of enzyme activity and the study of protein-protein interactions. Dichloroisothiocyanatophosphine is used in the field of biochemistry for the identification of proteins and peptides that contain sulfhydryl groups. It is also used in the study of the structure and function of enzymes.

properties

IUPAC Name

dichlorophosphorylimino(sulfanylidene)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2NOPS/c2-6(3,5)4-1-7
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOCEDPFOZQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NP(=O)(Cl)Cl)=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171799
Record name Dichloroisothiocyanatophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloroisothiocyanatophosphine

CAS RN

1858-38-4
Record name Dichloroisothiocyanatophosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dichloroisothiocyanatophosphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloroisothiocyanatophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloroisothiocyanatophosphine
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